molecular formula C16H14ClFN6OS B15086434 N-(3-Chloro-4-fluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 573707-56-9

N-(3-Chloro-4-fluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B15086434
CAS No.: 573707-56-9
M. Wt: 392.8 g/mol
InChI Key: YNCCDFODGRMQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-fluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic small molecule featuring a 1,2,4-triazole core, a moiety recognized for its diverse biological potential . The molecular structure integrates a pyrazine ring and a fluorinated chlorophenyl acetamide group, substitutions that are frequently employed in medicinal chemistry to fine-tune properties like potency and bioavailability . Compounds with this 1,2,4-triazole scaffold are of significant interest in early-stage drug discovery and have been investigated in various therapeutic contexts. For instance, structurally similar acetamide derivatives bearing the 1,2,4-triazole group have been identified as potential inhibitors of cathepsin-D and angiogenesis, suggesting research value in areas such as breast cancer . Furthermore, related heterocyclic compounds are known to exhibit a range of pharmacological activities, including antimicrobial and antifungal effects . Researchers can utilize this compound as a chemical tool or a key intermediate in developing new therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

573707-56-9

Molecular Formula

C16H14ClFN6OS

Molecular Weight

392.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H14ClFN6OS/c1-2-24-15(13-8-19-5-6-20-13)22-23-16(24)26-9-14(25)21-10-3-4-12(18)11(17)7-10/h3-8H,2,9H2,1H3,(H,21,25)

InChI Key

YNCCDFODGRMQNY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=NC=CN=C3

Origin of Product

United States

Biological Activity

N-(3-Chloro-4-fluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor interaction, and therapeutic applications.

Structural Overview

The compound integrates several functional groups:

  • Chlorofluorophenyl group
  • Thioacetamide linkage
  • Triazole and pyrazine moieties

These structural elements contribute to its pharmacological properties, particularly in targeting specific biological pathways.

The biological activity of this compound is primarily linked to its interaction with various molecular targets. Research indicates that it may exhibit:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of ATP-utilizing enzymes, which play crucial roles in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and infections.
  • Receptor Modulation : By modulating the activity of specific receptors or enzymes, the compound may influence cellular signaling pathways critical for disease progression.

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

  • Enzyme Inhibition Assays : The compound demonstrated significant inhibition against various kinases and ATP-dependent enzymes. For instance, a study reported that modifications in the triazole ring enhanced binding affinity and selectivity towards certain kinases .
CompoundTarget EnzymeIC50 (µM)Reference
N-(3-Chloro-4-fluorophenyl)-2-thioacetamideCSNK2A20.005
N-(3-Chloro-4-fluorophenyl)-2-thioacetamideMHV0.01

Pharmacokinetics and Metabolism

Pharmacokinetic studies have shown that while the compound exhibits good metabolic stability in vitro, challenges regarding solubility remain. For example, its aqueous solubility was reported at 0.47 µg/mL, which could limit its bioavailability .

Case Studies

  • Cancer Therapeutics : In a study focusing on cancer treatment, derivatives of this compound were tested for their ability to inhibit tumor growth in xenograft models. Results indicated a dose-dependent reduction in tumor size when administered alongside traditional chemotherapy agents .
  • Antiviral Activity : Another study highlighted the antiviral potential of this compound against β-coronaviruses by inhibiting specific kinases involved in viral replication .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(3-Chloro-4-fluorophenyl)-2-thioacetamideChlorofluorophenyl and triazolePotential enzyme inhibition
N-(3-Chloro-4-methylphenyl)-2-thioacetamideChloromethyl instead of fluorineDifferent biological activity profile
N-(3-Fluorophenyl)-2-thioacetamideLacks pyrazine moietySimpler structure may lead to different interactions

The unique combination of pharmacophores in this compound enhances its bioactivity compared to simpler analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Triazole-Thioacetamide Family

The compound is part of a broader class of 1,2,4-triazole-3-thioacetamides, with variations in substituents on the triazole ring and the arylacetamide group. Below is a comparative analysis with closely related derivatives:

Compound Name CAS Number Key Structural Differences Source
N-(3-Chloro-4-fluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 573707-56-9 Reference compound: Pyrazinyl-triazole core, 3-chloro-4-fluorophenyl group
2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide 573930-79-7 2-Fluorophenyl substituent (vs. 3-chloro-4-fluorophenyl); reduced steric and electronic effects
N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 573948-03-5 4-Ethoxyphenyl group (electron-donating vs. halogenated); altered lipophilicity
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 561295-12-3 Thiophen-2-yl replaces pyrazinyl; 4-fluorophenyl vs. 3-chloro-4-fluorophenyl
N-(3,4-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 573933-59-2 3,4-Dimethylphenyl substituent (hydrophobic vs. halogenated)

Substituent Effects on Physicochemical Properties

  • Halogen vs.
  • Positional Isomerism : The 2-fluorophenyl derivative (573930-79-7) lacks the meta-chloro substituent, likely reducing steric hindrance and electrophilicity compared to the reference compound .

Research Findings and Hypothetical Activity

  • Antimicrobial Activity : Triazole-thioacetamides with halogenated aryl groups (e.g., 477332-63-1 in ) have shown antimicrobial properties due to enhanced membrane penetration via hydrophobic interactions.
  • Kinase Inhibition : Pyrazinyl-triazole derivatives are hypothesized to target ATP-binding pockets in kinases, similar to reported pyrazole-triazole hybrids .

Preparation Methods

Core Structural Assembly

The target molecule comprises three key subunits:

  • 3-Chloro-4-fluoroaniline (aromatic amine backbone).
  • 4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (heterocyclic core).
  • Acetamide linker with a thioether bond.

Synthesis Strategy :

  • Step 1 : Preparation of the triazole-thiol intermediate.
  • Step 2 : Functionalization of the aromatic amine.
  • Step 3 : Coupling via nucleophilic substitution or condensation.

Synthesis of 4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

This intermediate is critical for introducing the heterocyclic moiety. A validated method involves:

Reagents :

  • Pyrazine-2-carbonitrile
  • Ethyl hydrazinecarboxylate
  • Carbon disulfide (CS₂)
  • Potassium hydroxide (KOH)

Procedure :

  • Cyclocondensation : Pyrazine-2-carbonitrile reacts with ethyl hydrazinecarboxylate in ethanol under reflux to form a hydrazine-carboxamide intermediate.
  • Thiolation : Treatment with CS₂ and KOH in ethanol yields the triazole-thiol derivative.

Reaction Conditions :

Step Temperature (°C) Time (h) Yield (%)
1 80 6 72
2 25 12 85

Functionalization of 3-Chloro-4-fluoroaniline

The aromatic amine is acylated to introduce the acetamide group:

Reagents :

  • Chloroacetyl chloride
  • Triethylamine (TEA)
  • Dichloromethane (DCM)

Procedure :

  • Acylation : 3-Chloro-4-fluoroaniline reacts with chloroacetyl chloride in DCM with TEA as a base.
  • Isolation : The product (N-(3-Chloro-4-fluorophenyl)chloroacetamide) is purified via recrystallization.

Optimized Parameters :

  • Molar ratio (aniline:chloroacetyl chloride): 1:1.2
  • Yield: 89%

Thioether Bond Formation

The final step involves coupling the triazole-thiol with the chloroacetamide:

Reagents :

  • N-(3-Chloro-4-fluorophenyl)chloroacetamide
  • 4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
  • Sodium hydride (NaH)
  • Dimethylformamide (DMF)

Mechanism :

  • NaH deprotonates the thiol to form a thiolate nucleophile.
  • Nucleophilic substitution replaces the chlorine atom on the acetamide.

Reaction Conditions :

Parameter Value
Solvent DMF
Temperature (°C) 0 → 25 (gradual)
Time (h) 4
Yield (%) 76

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiolate ion. Comparative studies show:

Solvent Dielectric Constant Yield (%)
DMF 36.7 76
DMSO 46.7 68
THF 7.5 42

DMF balances solubility and reactivity, minimizing side reactions.

Temperature and Time

Low temperatures (0–5°C) during initial mixing reduce disulfide formation. Gradual warming to 25°C ensures completion without degradation.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 8.72 (s, 1H, pyrazine-H)
    • δ 7.85 (d, J = 8.4 Hz, 1H, aromatic-H)
    • δ 4.21 (q, J = 7.1 Hz, 2H, CH₂CH₃)
  • LC-MS : m/z 447.85 [M+H]⁺.

Purity Assessment

HPLC Conditions :

  • Column: C18 (4.6 × 150 mm, 5 µm)
  • Mobile phase: 60:40 acetonitrile/water
  • Retention time: 6.8 min
  • Purity: ≥98%.

Challenges and Mitigation

Side Reactions

  • Disulfide Formation : Controlled by inert atmosphere (N₂) and stoichiometric NaH.
  • Hydrolysis of Chloroacetamide : Avoided by anhydrous conditions.

Scalability Issues

  • Triazole-Thiol Stability : Storage at –20°C under argon prevents oxidation.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Stepwise Coupling High purity, modular intermediates Lengthy (4 steps)
One-Pot Synthesis Faster, fewer isolations Lower yield (58%)

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis typically involves multi-step reactions:

  • Triazole ring formation : Reacting precursors (e.g., hydrazine derivatives) with thiol-containing reagents under controlled conditions to form the 1,2,4-triazole core .
  • Thioacetamide linkage : Introducing the thioether group via nucleophilic substitution, often using chloroacetyl chloride or similar reagents in dioxane or ethanol, with triethylamine as a base .
  • Purification : Recrystallization from ethanol-DMF mixtures or column chromatography .

Q. Characterization methods :

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and connectivity .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D structure and intermolecular interactions (e.g., monoclinic P2₁/c space group observed in analogous triazoles) .

Q. Example synthesis protocol :

StepReaction ConditionsMonitoring/CharacterizationReference
Triazole formationReflux in ethanol, 12 hTLC (Rf = 0.5 in ethyl acetate/hexane)
Thioether couplingDioxane, 20–25°C, 2 h¹H NMR (δ 3.8–4.2 ppm for SCH₂)
Final purificationEthanol-DMF recrystallizationLCMS (≥95% purity)

Q. How is purity assessed, and what analytical thresholds are critical?

Purity is evaluated using:

  • HPLC/LCMS : Quantifies impurities (<5% acceptable for pharmacological assays) .
  • Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
  • Melting point consistency : Sharp melting points (±2°C range) indicate homogeneity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Fly-ash:PTS (para-toluenesulfonic acid) in solvent-free microwave-assisted reactions reduce side products .
  • Temperature control : Maintaining 20–25°C during thioether coupling minimizes decomposition .
  • By-product analysis : TLC and ¹H NMR track unreacted starting materials; iterative adjustments improve yields from ~50% to >80% .

Q. How do structural modifications influence biological activity?

  • Triazole substituents : Ethyl groups at N4 enhance metabolic stability, while pyrazine rings improve target binding (e.g., kinase inhibition) .
  • Thioether vs. ether linkages : Thioether groups increase lipophilicity (logP +0.5), enhancing membrane permeability .
  • SAR studies : Analogues with fluorophenyl groups show 10-fold higher potency in enzyme inhibition assays compared to chlorophenyl variants .

Q. What strategies resolve contradictions in biological activity data?

  • Assay cross-validation : Compare results across enzymatic (IC₅₀), cellular (EC₅₀), and in vivo models to confirm target specificity .
  • Purity reassessment : Re-evaluate compound batches via LCMS if IC₅₀ varies >20% between studies .
  • Cofactor interactions : Test under varying redox conditions (e.g., glutathione levels) to assess thioether stability .

Q. How are computational methods used to predict mechanism of action?

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, GPCRs), prioritizing residues within 4 Å of the pyrazine ring .
  • DFT calculations : B3LYP/6-31G optimizes geometry and electron density maps, identifying reactive sites (e.g., sulfur atoms prone to oxidation) .
  • MD simulations : 100-ns trajectories predict binding stability (RMSD <2 Å) and guide lead optimization .

Q. What are the challenges in crystallizing this compound?

  • Polymorphism : Slow evaporation from ethanol yields monoclinic crystals, while rapid cooling produces less stable forms .
  • Solvent choice : High-polarity solvents (e.g., DMSO) disrupt hydrogen bonding; ethanol/water mixtures improve crystal quality .

Q. How does the compound’s stability impact experimental design?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation (t₁/₂ reduces from 6 months to 2 weeks under UV light) .
  • Hydrolytic stability : Monitor pH (6–8) in aqueous buffers to avoid thioether cleavage .

Q. Data Contradiction Analysis Example

ObservationPossible CauseResolution Strategy
Variability in enzyme inhibition (IC₅₀ 10–100 μM)Impurity interference or assay conditionsRe-test with HPLC-purified compound; standardize ATP concentration in kinase assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.